![molecular formula C31H28N6O3S2 B2935178 N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 362506-95-4](/img/structure/B2935178.png)

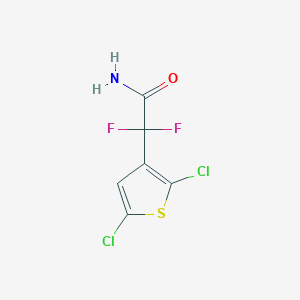

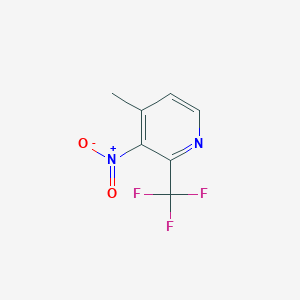

N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C31H28N6O3S2 and its molecular weight is 596.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research into compounds containing furan, thiophene, pyrazole, triazole, and carboxamide functionalities has demonstrated their versatility in synthetic chemistry. Compounds similar to the one have been synthesized through various methods, including the reaction of furan-2-carbohydrazide with different reagents to obtain azole derivatives and their subsequent modification to enhance chemical diversity and potential biological activities (Başoğlu et al., 2013). For instance, the synthesis of 5-furan-2yl[1,3,4]oxadiazole-2-thiol and related derivatives from furan-2-carboxylic acid hydrazide has been explored, with the structures of the synthesized compounds confirmed by various spectroscopic methods, illustrating the potential for creating a wide range of chemically and pharmacologically relevant molecules (Koparır et al., 2005).

Biological Activities

The pharmacological potential of compounds containing azole and furan moieties is significant, with many showing antimicrobial, antiviral, and anticancer activities. For example, derivatives of furan and azole have been synthesized and tested for their antimicrobial activities, revealing some compounds with promising activity against various microorganisms (Aghekyan et al., 2020). This aligns with research into other furan and azole derivatives, which have been evaluated for their potential anti-avian influenza virus activity, showcasing the therapeutic potential of such compounds against viral infections (Flefel et al., 2012).

Mecanismo De Acción

Target of Action

SR-01000542907, also known as SR-9009, is a REV-ERB agonist . REV-ERBs are nuclear receptors that bind with heme, an iron-containing compound, and play a crucial role in maintaining the body’s circadian rhythms . They also regulate gene expression and physiological rhythms .

Mode of Action

SR-9009 acts as a Rev-ErbA agonist , modulating normal metabolism processes and energy utilization in the body . It influences lipid and glucose metabolism and macrophages, and has a pronounced effect on cellular fat storage mechanisms and circadian rhythms .

Biochemical Pathways

The action of SR-9009 influences various biochemical pathways. It plays a crucial role in maintaining the body’s circadian rhythms, or internal 24-hour biological clock . Beyond this, REV-ERBs are involved in regulating cell proliferation and neuronal differentiation in the adult brain, influencing metabolic pathways and inflammatory responses .

Pharmacokinetics

Similar compounds have shown to have moderate to high clearance, with metabolism primarily via cyp2c8 and cyp3a4 . They also displayed low permeability and acted as a substrate for the P-glycoprotein (P-gp) .

Result of Action

The distinct mechanism of action of SR-9009 has revealed pleiotropic biological effects across different cell types . It has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .

Action Environment

The action of SR-9009 is influenced by various environmental factors. For instance, the circadian rhythm, which SR-9009 significantly affects, is influenced by the day-night cycle

Propiedades

IUPAC Name |

N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N6O3S2/c1-20-10-12-22(13-11-20)25-17-24(27-9-5-15-41-27)35-37(25)29(38)19-42-31-34-33-28(18-32-30(39)26-8-4-14-40-26)36(31)23-7-3-6-21(2)16-23/h3-16,25H,17-19H2,1-2H3,(H,32,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REARYONELMRKKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C)CNC(=O)C5=CC=CO5)C6=CC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2935097.png)

![1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one](/img/structure/B2935099.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2935100.png)

![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/no-structure.png)

![(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2935113.png)

![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2935117.png)